Maleic anhydride-2,3-13C2
Overview
Description
Mechanism of Action
Target of Action
Mode of Action
The mode of action of (3,4-13C2)Furan-2,5-dione involves a gas-phase reaction with Chlorine (Cl) atoms . The formation of a Cl·C4H2O3 adduct intermediate is deduced from the Cl atom temporal profiles . This interaction results in changes to the compound and its environment, which are further detailed in the sections below.
Biochemical Pathways
The biochemical pathways affected by (3,4-13C2)Furan-2,5-dione are primarily related to atmospheric degradation . The compound undergoes a reaction with Cl atoms, leading to the formation of an adduct intermediate . This process is part of a larger atmospheric degradation mechanism for C4H2O3, which is proposed based on observed product yields and theoretical calculations of ring-opening pathways and activation barrier energies .
Pharmacokinetics
The rate coefficients for the gas-phase cl + furan-2,5-dione reaction were measured over a pressure range at temperatures between 283 and 323 k , which may provide some insight into its behavior in different environments.
Result of Action
The result of the action of (3,4-13C2)Furan-2,5-dione involves the formation of stable end-products. Molar yields of (83 ± 7)%, (188 ± 10)%, and (65 ± 10)% were measured for CO, CO2, and HC(O)Cl, respectively, in an air bath gas . These results indicate the compound’s significant impact on its environment.
Action Environment
The action of (3,4-13C2)Furan-2,5-dione is influenced by environmental factors such as temperature and pressure . The compound’s reaction with Cl atoms was studied over a pressure range at temperatures between 283 and 323 K . These conditions significantly influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of (3,4-13C2)Furan-2,5-dione are not well-studied. It is known that furan derivatives can have a wide range of biological activities, including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antiplatelet, and anti-cancer agents
Cellular Effects
The cellular effects of (3,4-13C2)Furan-2,5-dione are not well-documented. Furan derivatives have been shown to have effects on various types of cells and cellular processes . For instance, certain furan derivatives have been found to have cytotoxic effects on lung cancer cell lines
Molecular Mechanism
The molecular mechanism of action of (3,4-13C2)Furan-2,5-dione is not well-understood. It is known that furan derivatives can interact with biomolecules in various ways . For instance, furan derivatives can undergo oxidation reactions with molecular oxygen or peroxides
Temporal Effects in Laboratory Settings
The temporal effects of (3,4-13C2)Furan-2,5-dione in laboratory settings are not well-documented. It is known that furan derivatives can undergo various reactions over time . For instance, furan derivatives can react with Cl atoms in a gas-phase reaction, forming a Cl·C4H2O3 adduct intermediate
Dosage Effects in Animal Models
The effects of different dosages of (3,4-13C2)Furan-2,5-dione in animal models are not well-studied. It is known that furan derivatives can have various effects in animal models . For instance, certain furan derivatives have been found to have anti-inflammatory effects in rats
Metabolic Pathways
The metabolic pathways that (3,4-13C2)Furan-2,5-dione is involved in are not well-understood. It is known that furan derivatives can undergo various reactions, including oxidation reactions with molecular oxygen or peroxides
Transport and Distribution
The transport and distribution of (3,4-13C2)Furan-2,5-dione within cells and tissues are not well-documented. It is known that furan derivatives can interact with various biomolecules
Subcellular Localization
The subcellular localization of (3,4-13C2)Furan-2,5-dione and any effects on its activity or function are not well-understood. It is known that furan derivatives can interact with various biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-13C2)Furan-2,5-dione can be achieved through several methods. One common approach is the oxidation of furfural, which involves the use of catalysts such as vanadium pentoxide (V2O5) in the presence of molecular oxygen . Another method involves the cyclization of 1,4-dicarbonyl compounds through the Paal-Knorr synthesis, which is acid-catalyzed .
Industrial Production Methods
Industrially, (3,4-13C2)Furan-2,5-dione is produced on a large scale through the oxidation of benzene or butane. The process involves the use of a vanadium-phosphorus oxide (VPO) catalyst at high temperatures and pressures . This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3,4-13C2)Furan-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid.
Reduction: Reduction reactions can convert it into succinic anhydride.
Substitution: It can participate in substitution reactions to form derivatives such as phthalic anhydride.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, hydrogen peroxide, and various catalysts such as vanadium pentoxide and palladium . Reaction conditions typically involve elevated temperatures and pressures to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include maleic acid, succinic anhydride, and phthalic anhydride . These products are valuable intermediates in the synthesis of polymers, resins, and other industrial chemicals.
Scientific Research Applications
(3,4-13C2)Furan-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: It serves as a reagent in biochemical studies and enzyme assays.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Industry: It is utilized in the production of coatings, adhesives, and plasticizers.
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dione:
Succinic Anhydride: A similar compound with a different reactivity profile due to the absence of double bonds.
Phthalic Anhydride: Another anhydride with similar applications but different structural properties.
Uniqueness
(3,4-13C2)Furan-2,5-dione is unique due to its isotopic labeling, which makes it valuable in tracer studies and mechanistic investigations in chemical and biochemical research. This labeling allows for precise tracking of the compound in various reactions and processes, providing insights into reaction mechanisms and pathways.
Properties
IUPAC Name |
(3,4-13C2)furan-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYJFEHAWHCUMM-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH]C(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584055 | |
Record name | (3,4-~13~C_2_)Furan-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41403-35-4 | |
Record name | (3,4-~13~C_2_)Furan-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Maleic-2,3-13C2 anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that maleic anhydride grafts differently onto polypropylene compared to polyethylene. Could the use of (3,4-¹³C₂)Furan-2,5-dione help elucidate these differences in graft structure?
A1: Yes, using (3,4-¹³C₂)Furan-2,5-dione could provide valuable insights. The ¹³C labeling at the 3 and 4 positions would allow researchers to specifically track the fate of the carbonyl carbons during the grafting process using ¹³C NMR. This would enable them to determine if the anhydride ring remains intact or undergoes ring-opening depending on the polyolefin used. For example, the study found that maleic anhydride forms short oligomers in polyethylene, while it primarily exists as single succinic anhydride rings in polypropylene []. By analyzing the characteristic chemical shifts of the labeled carbons, researchers could confirm these structural differences with higher certainty.
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